Technical Whitepaper: Physicochemical Profiling of 1-(Pyrazin-2-yl)propan-1-amine
Technical Whitepaper: Physicochemical Profiling of 1-(Pyrazin-2-yl)propan-1-amine
[1][2]
Executive Summary
1-(Pyrazin-2-yl)propan-1-amine (CAS: 1182833-44-8) represents a high-value heterocyclic building block in modern medicinal chemistry.[1][2] As a bioisostere of 1-phenylpropan-1-amine and 1-(pyridin-2-yl)propan-1-amine, this scaffold offers a strategic advantage in lead optimization: the ability to lower lipophilicity (LogP) while maintaining aromatic stacking interactions.[1][2]
This guide provides a comprehensive technical profile of the molecule, synthesizing physicochemical data, synthetic methodologies, and handling protocols.[2] It is designed to serve as a self-validating reference for researchers incorporating this motif into fragment-based drug discovery (FBDD) or lead optimization campaigns.[1][2]
Molecular Identity & Structural Characterization[2][3][4]
The molecule consists of a pyrazine ring substituted at the C2 position with a 1-aminopropyl chain. A critical feature of this structure is the chiral center at the
| Parameter | Data |
| IUPAC Name | 1-(Pyrazin-2-yl)propan-1-amine |
| Common Name | |
| CAS Number | 1182833-44-8 (Racemate)1270209-27-2 (( |
| Molecular Formula | C |
| SMILES | CCC(N)c1cnccn1 |
| Molecular Weight | 137.18 g/mol |
Structural Diagram & Pharmacophore Features
The following diagram illustrates the core pharmacophoric features, highlighting the hydrogen bond acceptor (HBA) sites on the pyrazine ring and the hydrogen bond donor/acceptor (HBD/HBA) capacity of the exocyclic amine.[2]
Figure 1: Pharmacophore decomposition of 1-(Pyrazin-2-yl)propan-1-amine showing key interaction points.[1][2][3]
Physicochemical Properties[1][3][6][7][8][9]
Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.[2] The pyrazine ring is significantly less lipophilic than a benzene ring (
Key Parameters Table[2][4][10][11][12]
| Property | Value / Range | Technical Insight |
| LogP (Calculated) | ~0.1 - 0.5 | Highly hydrophilic compared to benzyl analogs.[1][2][4] |
| TPSA | ~52 Å | Favorable for BBB penetration (Target < 90 Å |
| pKa (Pyrazine N) | ~0.6 | Very weak base; remains neutral at physiological pH.[4] |
| pKa (Exocyclic Amine) | ~8.4 - 8.7 (Est.)* | Lower than benzylamine (9.[1][4]3) due to electron-withdrawing pyrazine ring.[1][2] |
| H-Bond Donors | 2 | From the primary amine (-NH |
| H-Bond Acceptors | 3 | 2 ring nitrogens + 1 exocyclic amine nitrogen.[1][4] |
| Rotatable Bonds | 2 | C(ring)-C( |
*Note: The pKa of the exocyclic amine is estimated based on Hammett electronic effects. The diazine ring exerts a stronger electron-withdrawing inductive effect than a pyridine ring (pKa ~8.8 for 2-picolylamine), slightly reducing the basicity of the
Solubility & Lipophilicity Profile[2][4]
-
Aqueous Solubility: High.[1] The molecule is readily soluble in aqueous acid (pH < 8) due to protonation of the primary amine.
-
Organic Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM).[2] Moderate solubility in non-polar solvents (Hexanes) unless derivatized.[1]
Synthetic Protocols
The most robust route to 1-(Pyrazin-2-yl)propan-1-amine is the reductive amination of the corresponding ketone, 1-(pyrazin-2-yl)propan-1-one.[1][2] This method is preferred over nucleophilic substitution on chloromethyl pyrazines due to the instability of certain halomethyl diazines and the risk of over-alkylation.
Workflow Visualization
Figure 2: One-pot reductive amination pathway for the synthesis of the target amine.[1][2]
Detailed Experimental Protocol (Reductive Amination)
Objective: Synthesis of racemic 1-(Pyrazin-2-yl)propan-1-amine from 1-(pyrazin-2-yl)propan-1-one.
Reagents:
-
Ammonium acetate (10.0 eq) – Excess required to prevent secondary amine formation.[1][2]
-
Sodium cyanoborohydride (NaCNBH
) (1.5 eq) or Sodium triacetoxyborohydride (STAB) (1.5 eq).[1][2] -
Solvent: Methanol (anhydrous).[1]
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in anhydrous Methanol (0.1 M concentration). Add Ammonium Acetate (10.0 eq) in one portion.
-
Equilibration: Stir the mixture at room temperature for 30–60 minutes to allow the equilibrium formation of the imine/hemiaminal species.
-
Reduction: Cool the solution to 0°C (optional, but recommended to reduce side reactions). Carefully add the reducing agent (NaCNBH
or STAB) portion-wise over 10 minutes. -
Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone (M+H = 137) and appearance of the amine (M+H = 138).[2]
-
Quench: Quench the reaction by adding concentrated HCl dropwise until pH < 2 (to decompose excess borohydride). Stir for 30 minutes.
-
Workup: Basify the aqueous layer to pH > 12 using 1N NaOH. Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1][2]
-
Purification: Dry the combined organics over Na
SO , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH OH gradient, typically 95:5:0.5).[2]
Validation Check:
-
1H NMR (DMSO-d6): Look for the diagnostic methine proton (
-CH) appearing as a triplet/multiplet around 3.8–4.2 ppm.[1][2] The pyrazine aromatic protons should appear as a set of signals between 8.4–8.7 ppm.
Drugability & Applications[2]
Bioisosteric Utility
In medicinal chemistry, replacing a phenyl ring with a pyrazine ring is a classic strategy to improve metabolic stability and solubility.
-
Metabolic Stability: The pyrazine ring is generally resistant to oxidative metabolism compared to phenyl rings, although N-oxidation can occur.[2]
-
Solubility: The presence of two ring nitrogens significantly lowers the LogP, improving aqueous solubility.
Safety & Handling (GHS Classification)
As a primary amine, this compound should be treated as corrosive and an irritant.[2]
-
Signal Word: DANGER
-
Hazard Statements:
-
Precautions: Wear nitrile gloves, safety goggles, and work in a fume hood.[2] Avoid inhalation of vapors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522284, 1-(Pyrazin-2-yl)propan-1-one. Retrieved from [Link][1][2]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862.[2] (Foundational protocol for STAB reductive amination).
-
Williams, R. (2022). pKa Data Compiled by R. Williams.[1][5] Organic Chemistry Data.[1][6][7] Retrieved from [Link] (Source for comparative pKa analysis of pyrazine and pyridine analogs).[1][2]
Sources
- 1. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (5-Fluoro-6-methoxypyridin-3-YL)methanamine | C7H9FN2O | CID 58258904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
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